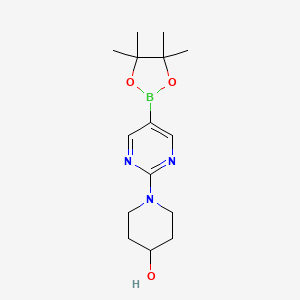
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol
説明
The compound “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol” is a complex organic molecule that contains a pyrimidine ring, a piperidine ring, and a boronic ester group . The presence of these functional groups suggests that this compound could be involved in various chemical reactions, particularly those involving carbon-nitrogen bond formation or boron-mediated reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrimidine and piperidine rings would provide a rigid, planar structure, while the boronic ester group could introduce some steric hindrance .
Chemical Reactions Analysis
The presence of the boronic ester group suggests that this compound could participate in Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic synthesis to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the boronic ester group could make the compound susceptible to hydrolysis .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Conformational Analysis : The compound is synthesized through a series of substitution reactions and analyzed using various techniques like FTIR, NMR spectroscopy, and mass spectrometry. Its molecular structure is confirmed by X-ray diffraction and density functional theory (DFT) studies. DFT results are consistent with the crystal structures determined by single crystal X-ray diffraction. Molecular electrostatic potential and frontier molecular orbitals are also investigated to reveal some physicochemical properties of the compound (Huang et al., 2021).
Crystal Structure and DFT Studies
- Crystallographic Studies : The crystal structure of related compounds is analyzed to understand the conformation and orientation of various molecular rings. Such analysis aids in the exploration of the compound's stability and reactivity through the interpretation of bond angles and molecular orbitals (Sopková-de Oliveira Santos et al., 2003).
Applications in Synthesis of Biologically Active Compounds
- Intermediate in Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivatives are used in the synthesis of compounds like crizotinib, which have significant medicinal applications (Kong et al., 2016).
Drug Development and Pharmacological Studies
- Anticonvulsant Properties : The structural and electronic properties of compounds containing this chemical structure are studied for their potential anticonvulsant effects. Crystal structures and molecular orbital calculations provide insights into their pharmacological activities (Georges et al., 1989).
Corrosion Inhibition Studies
- Corrosion Inhibition : Piperidine derivatives, which include similar structural frameworks, are studied for their corrosion inhibition properties on metals like iron. Quantum chemical calculations and molecular dynamics simulations help predict their efficiencies in this application (Kaya et al., 2016).
将来の方向性
特性
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)19-7-5-12(20)6-8-19/h9-10,12,20H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIFXBPXZCEHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol | |
CAS RN |
1202805-26-2 | |
| Record name | 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



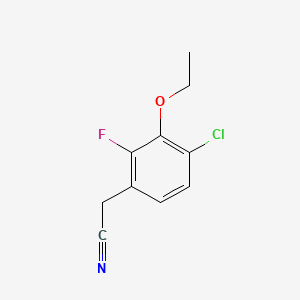
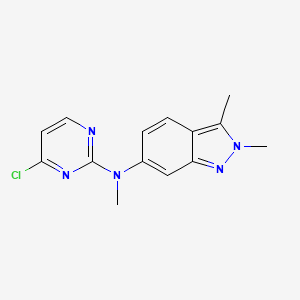
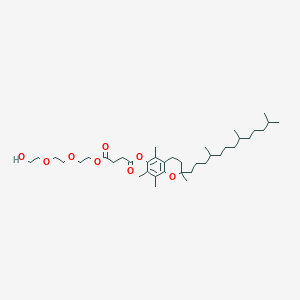
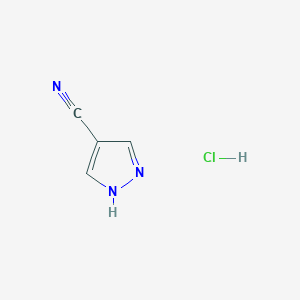
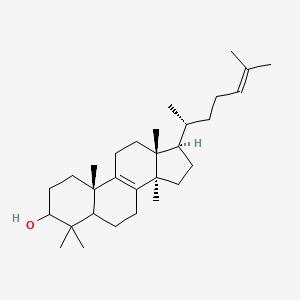
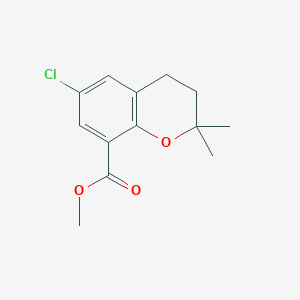
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)
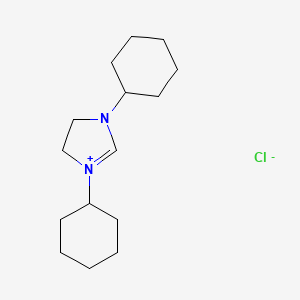
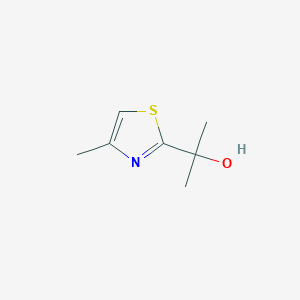
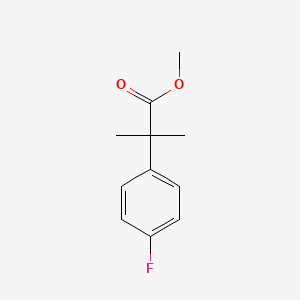
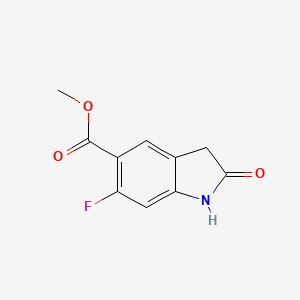
![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)
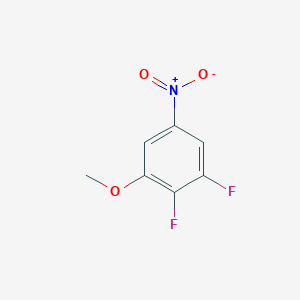
![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)